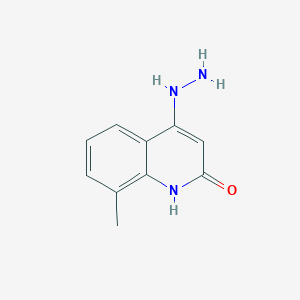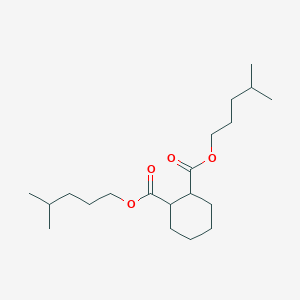
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is an ester derived from cyclohexane-1,2-dicarboxylic acid and 4-methylpentanol. This compound is used in various industrial applications due to its stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 4-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns.
化学反応の分析
Types of Reactions
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological membranes and its role as a plasticizer in biomedical devices.
Medicine: Investigated for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
作用機序
The mechanism of action of Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing flexibility. This compound does not have a specific molecular target but rather exerts its effects through physical interactions with materials.
類似化合物との比較
Similar Compounds
- Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Uniqueness
Bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate is unique due to its specific ester groups derived from 4-methylpentanol, which impart distinct physical and chemical properties. Compared to similar compounds, it offers a different balance of flexibility and stability, making it suitable for specialized applications in various industries.
特性
CAS番号 |
331673-21-3 |
|---|---|
分子式 |
C20H36O4 |
分子量 |
340.5 g/mol |
IUPAC名 |
bis(4-methylpentyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H36O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h15-18H,5-14H2,1-4H3 |
InChIキー |
PEQSTYWCSKSTNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCOC(=O)C1CCCCC1C(=O)OCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


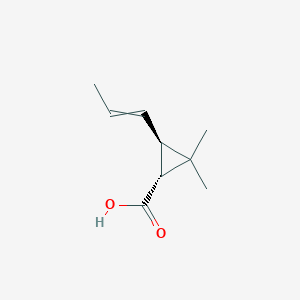

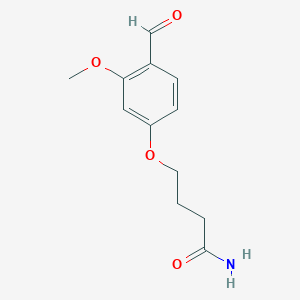
![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)


![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
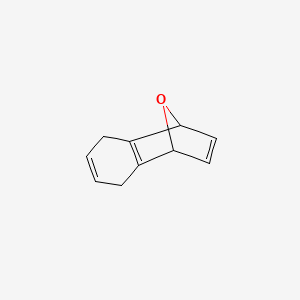

![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)

